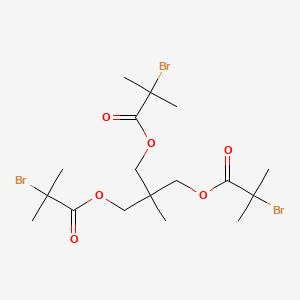

1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane

Description

The exact mass of the compound this compound is 565.93373 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-bromo-2-methylpropanoyl)oxy-2-[(2-bromo-2-methylpropanoyl)oxymethyl]-2-methylpropyl] 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27Br3O6/c1-14(2,18)11(21)24-8-17(7,9-25-12(22)15(3,4)19)10-26-13(23)16(5,6)20/h8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRDGSDXAISNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC(C)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Br3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729333 | |

| Record name | 2-{[(2-Bromo-2-methylpropanoyl)oxy]methyl}-2-methylpropane-1,3-diyl bis(2-bromo-2-methylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648898-32-2 | |

| Record name | 2-{[(2-Bromo-2-methylpropanoyl)oxy]methyl}-2-methylpropane-1,3-diyl bis(2-bromo-2-methylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 648898-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of a Trifunctional ATRP Initiator: A Technical Guide to 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane

This guide provides an in-depth technical overview of the synthesis, purification, and characterization of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane, a key trifunctional initiator for Atom Transfer Radical Polymerization (ATRP). This compound serves as a versatile core for the creation of three-arm star polymers, finding significant applications in materials science and drug delivery.[1][2][3] We will delve into the mechanistic underpinnings of the synthetic protocol, offering field-proven insights to ensure a successful and reproducible outcome.

Introduction and Strategic Importance

This compound is a cornerstone molecule in the field of controlled radical polymerization. Its trifunctional nature allows for the simultaneous growth of three polymer chains from a central core, leading to the formation of well-defined star-shaped macromolecules.[2][3] These star polymers exhibit unique rheological and physical properties compared to their linear analogues, making them highly desirable for advanced applications such as high-performance coatings, adhesives, and sophisticated drug delivery nanocarriers.[1]

The synthesis of this initiator is a critical first step in the production of these complex polymeric architectures. The protocol detailed herein is designed to be robust and scalable, providing researchers and drug development professionals with a reliable method for obtaining high-purity material.

Synthetic Strategy: An Esterification Approach

The synthesis of this compound is achieved through a straightforward esterification reaction. The core of the strategy involves the reaction of a triol, 1,1,1-Tris(hydroxymethyl)ethane, with an excess of an acyl bromide, 2-bromoisobutyryl bromide.

Reaction Scheme:

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the hydrobromic acid (HBr) byproduct generated during the esterification. This prevents the protonation of the starting alcohol and promotes the reaction to completion. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane are employed to ensure a moisture-free environment, which is crucial as 2-bromoisobutyryl bromide is highly susceptible to hydrolysis.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,1,1-Tris(hydroxymethyl)ethane | 120.15 | 12.01 g | 100.0 mmol |

| 2-Bromoisobutyryl bromide | 229.90 | 40.8 mL (75.8 g) | 330 mmol |

| Triethylamine | 101.19 | 46 mL (33.4 g) | 330 mmol |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

| Methanol (for recrystallization) | - | As needed | - |

Reaction Workflow

Caption: Reaction workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1,1-Tris(hydroxymethyl)ethane (12.01 g, 100.0 mmol) and triethylamine (46 mL, 330 mmol) in anhydrous tetrahydrofuran (200 mL) under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction between the acyl bromide and the alcohol.

-

Addition of Acyl Bromide: Add 2-bromoisobutyryl bromide (40.8 mL, 330 mmol) dropwise to the stirred solution over a period of approximately one hour.[4][5] A white precipitate of triethylammonium bromide will form during the addition.

-

Reaction: After the addition is complete, continue stirring the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir overnight to ensure the reaction goes to completion.

-

Work-up: Filter the reaction mixture to remove the triethylammonium bromide salt. The filtrate is then concentrated under reduced pressure to yield a crude product, which may appear as a viscous brown oil.[5]

-

Purification: The crude product is purified by recrystallization from methanol. Dissolve the crude oil in a minimal amount of hot methanol and allow it to cool slowly. The product will crystallize as a white solid.[5]

-

Isolation and Drying: Collect the white crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃, 250.13 MHz) | δ 1.16 (s, 3H, CCH₃), 1.92 (s, 18H, C(CH₃)₂Br), 4.16 (s, 6H, CH₂)[5] |

| ¹³C NMR (CDCl₃, 100.6 MHz) | δ 17.52 (1C, CCH₃), 31.14 (6C, C(CH₃)₂Br), 40.10 (1C, C(CH₂O)₃), 55.85 (3C, C(CH₃)₂Br), 67.04 (3C, CH₂), 171.6 (3C, C=O)[5] |

| FT-IR (Solid ATR) | ~1732 cm⁻¹ (C=O stretch)[5] |

Physical Properties

| Property | Value |

| Appearance | White to brown powder/crystalline solid[2][5] |

| Melting Point | 54-60 °C[2][3] |

| Molecular Formula | C₁₇H₂₇Br₃O₆[2][] |

| Molecular Weight | 567.10 g/mol [2][] |

Safety Considerations

-

2-Bromoisobutyryl bromide is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Triethylamine is a flammable and corrosive liquid.

-

Tetrahydrofuran is a flammable liquid and can form explosive peroxides. Use of anhydrous, inhibitor-stabilized THF is recommended.

-

The reaction should be conducted under an inert atmosphere to prevent the hydrolysis of the acyl bromide.

Conclusion

The synthesis of this compound is a fundamental and enabling step for researchers working in the field of polymer chemistry. The protocol described in this guide, when executed with care and attention to detail, provides a reliable and efficient route to this important trifunctional ATRP initiator. The well-defined structure and high purity of the final product are paramount for the successful synthesis of complex star polymers with controlled molecular weights and low dispersities.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

University of Warwick. (n.d.). Supplementary Experimental Information for 'Synthesis of Functional Polymers by Living Radical Polymerisation'. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information of Synthesis of well-defined α,ω-telechelic multiblock copolymers in water. Retrieved from [Link]

Sources

purification methods for 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane

An In-Depth Technical Guide to the Purification of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane

Authored by a Senior Application Scientist

Introduction: this compound is a trifunctional initiator crucial for the synthesis of star-shaped polymers via Atom Transfer Radical Polymerization (ATRP). The purity of this initiator is paramount as any impurities can lead to ill-defined polymers with undesirable properties. This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development and polymer chemistry.[1][2]

The synthesis of this compound typically involves the esterification of 1,1,1-Tris(hydroxymethyl)ethane with 2-bromoisobutyryl bromide in the presence of a base like triethylamine.[3] The crude product is often a viscous brown oil, indicating the presence of several impurities.[3]

Understanding the Impurity Profile:

A thorough understanding of potential impurities is critical for designing an effective purification strategy. The primary impurities in the synthesis of this compound include:

-

Unreacted Starting Materials: Residual 1,1,1-Tris(hydroxymethyl)ethane.

-

Partially Substituted Products: Mono- and di-substituted esters of 1,1,1-Tris(hydroxymethyl)ethane.

-

Byproducts of the Acylating Agent: Hydrolysis of 2-bromoisobutyryl bromide can lead to the formation of 2-bromoisobutyric acid.

-

Color Impurities: High molecular weight, colored byproducts formed during the reaction.

The presence of these impurities can significantly impact the initiation efficiency and control over the polymerization process, leading to polymers with broad molecular weight distributions and undefined architectures.

Primary Purification Method: Recrystallization

Recrystallization is the most effective and commonly employed method for the purification of this compound.[3] This technique leverages the difference in solubility of the desired product and impurities in a chosen solvent at different temperatures. For this compound, methanol has been identified as an excellent solvent for recrystallization.[3]

Causality Behind Experimental Choices:

-

Solvent Selection (Methanol): this compound exhibits high solubility in hot methanol and significantly lower solubility at cooler temperatures. In contrast, the polar impurities, such as unreacted triol and 2-bromoisobutyric acid, have a higher affinity for the polar methanol even at lower temperatures, thus remaining in the mother liquor. The non-polar colored impurities tend to be less soluble in methanol and can often be removed during the hot filtration step or will precipitate out separately from the desired crystalline product.

-

Transformation from Oil to Crystalline Solid: The crude product is often an oil due to the presence of impurities that depress the melting point and inhibit crystallization. Recrystallization from methanol effectively removes these impurities, allowing the purified this compound to form a well-defined crystalline structure.[3]

Detailed Step-by-Step Recrystallization Protocol:

-

Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound (e.g., 10 g). To this, add a minimal amount of hot methanol (approximately 40-50 mL per 10 g of crude product) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Rationale: Using a minimal amount of hot solvent ensures that the solution is saturated, maximizing the yield upon cooling.

-

Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. Rationale: This step removes any particulate matter and some of the less soluble colored impurities.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of white crystals should be observed. To maximize crystal formation, subsequently place the flask in a refrigerator or an ice bath for several hours. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Isolation of Crystals: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor. Rationale: Washing with cold solvent minimizes the dissolution of the desired product while effectively removing impurities adhering to the crystal surface.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a free-flowing white powder.

Expected Outcome:

This process typically transforms the initial viscous brown oil into a white crystalline solid with a significant improvement in purity.[3]

Alternative Purification Method: Column Chromatography

For smaller scale purifications or when recrystallization proves challenging, column chromatography is a viable alternative. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

Causality Behind Experimental Choices:

-

Stationary and Mobile Phases: Silica gel is a suitable polar stationary phase for this purification. A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is used to elute the compounds. The less polar desired product will travel down the column faster than the more polar impurities.

-

Gradient Elution: A gradient of increasing polarity (by increasing the proportion of ethyl acetate in hexane) can be employed to first elute the desired product in high purity, followed by the elution of the more polar, partially substituted impurities and unreacted starting materials.

Detailed Step-by-Step Column Chromatography Protocol:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column. Rationale: Dry loading prevents the dissolution of the product in the loading solvent which can lead to band broadening and poor separation.

-

Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Monitor the elution of the compounds using Thin Layer Chromatography (TLC). Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

| Parameter | Crude Product | After Recrystallization |

| Appearance | Viscous brown oil | White crystalline solid |

| Purity (Representative) | ~85-90% (by ¹H NMR) | >98% (by ¹H NMR) |

| Melting Point | Broad range | 54-60 °C[1] |

Experimental Workflows and Diagrams

Recrystallization Workflow

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography Workflow

Caption: Workflow for the purification of this compound by column chromatography.

Analytical Characterization for Purity Assessment

To validate the purity of the final product, several analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and assess purity. In the ¹H NMR spectrum of the purified product, the characteristic peaks should be sharp and well-defined, with the absence of signals corresponding to impurities. For instance, the absence of broad hydroxyl peaks from the starting triol is a key indicator of purity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester carbonyl group (around 1730 cm⁻¹) and the absence of the broad hydroxyl stretch from the starting material.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the final product and detecting trace impurities.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.[1]

The purification of this compound is a critical step in ensuring the successful synthesis of well-defined star polymers. Recrystallization from methanol is a highly effective and scalable method for removing the common impurities associated with its synthesis. For smaller scales or when recrystallization is not optimal, column chromatography provides a reliable alternative. The choice of purification method should be guided by the scale of the synthesis, the nature of the impurities, and the desired final purity. Rigorous analytical characterization is essential to confirm the successful purification and to guarantee the quality of the initiator for subsequent polymerization reactions.

References

-

Supplementary Experimental Information for 'Synthesis of Functional Polymers by Living Radical Polymerisation.' (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Characterization of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane

For Researchers, Scientists, and Drug Development Professionals

The Structural Significance of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane in Polymer Synthesis

This compound is a highly valued initiator in controlled radical polymerization techniques like ATRP.[1][2] Its molecular architecture, featuring a central quaternary carbon connected to three identical arms, each terminating in a 2-bromoisobutyryloxy group, allows for the simultaneous growth of three polymer chains.[3][4] This results in the formation of well-defined star-shaped polymers with unique rheological and physical properties. The initiating sites are the bromine atoms, which are readily cleaved to generate the radical species necessary for polymerization.[2]

To ensure the synthesis of polymers with predictable molecular weights and narrow polydispersity, the purity and precise structure of the initiator are paramount. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and the presence of any impurities.[5][6]

Below is a diagram illustrating the workflow for the synthesis and characterization of polymers using this trifunctional initiator.

Caption: Workflow from initiator synthesis to polymer characterization.

Deciphering the ¹H NMR Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's high degree of symmetry. Due to the C3 axis of symmetry, the three arms of the molecule are chemically equivalent, leading to a spectrum with only three distinct signals.

Molecular Structure and Proton Environments:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. This compound 97 648898-32-2 [sigmaaldrich.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Atom Transfer Radical Polymerization in the Solid‐State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interpreting | OpenOChem Learn [learn.openochem.org]

Solubility Profile of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers

Abstract

1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane is a pivotal trifunctional initiator used extensively in polymer chemistry for the synthesis of three-arm star polymers via Atom Transfer Radical Polymerization (ATRP). Its effectiveness is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility essential for reaction setup, control, and scalability. This technical guide provides a comprehensive overview of the physicochemical properties of this initiator, a theoretical framework for predicting its solubility in common organic solvents, and a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and materials scientists who utilize ATRP and require a robust understanding of initiator solubility for optimizing polymerization processes.

Physicochemical Profile and Significance

This compound, also known as 3f-BiB or a trifunctional initiator, is a solid, typically appearing as a white to beige powder.[1] Its molecular structure is characterized by a central quaternary carbon atom bonded to three hydroxymethyl groups, which are further esterified with 2-bromoisobutyryl bromide. This unique trifunctional design allows for the simultaneous growth of three polymer chains from a single molecule, leading to the formation of well-defined star polymers. Such polymers have distinct rheological and mechanical properties compared to their linear counterparts, making them valuable in applications ranging from coatings and adhesives to advanced drug delivery systems.[2]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₇Br₃O₆ | [3] |

| Molecular Weight | 567.10 g/mol | [3] |

| Appearance | White to yellow to beige powder | [1][2] |

| Melting Point | 54-60 °C | [1] |

| CAS Number | 648898-32-2 | [3] |

| Primary Application | Trifunctional ATRP Initiator |

Theoretical Framework for Solubility Prediction

While specific quantitative solubility data for this compound is not extensively published, we can reliably predict its behavior based on its molecular structure and the fundamental principle of "like dissolves like." The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The structure of this compound possesses several key features that dictate its solubility:

-

Ester Groups: The six ester linkages introduce significant polarity and potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

-

Alkyl Chains: The ethane core and the methyl groups on the isobutyryl moieties provide nonpolar character, contributing to van der Waals forces.

-

Terminal Bromine Atoms: The three bromine atoms are large and polarizable, contributing to dipole moments and enhancing interactions with polar solvents.

This combination of polar and nonpolar characteristics suggests that the molecule is a polyol ester with moderate overall polarity.[4] Therefore, it is expected to be most soluble in moderately polar to polar aprotic organic solvents that can effectively solvate both the ester groups and the alkyl portions of the molecule. Its solubility in highly nonpolar alkanes or highly polar, protic solvents like water is expected to be limited.

Caption: Key molecular features influencing solubility.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical framework, the following table summarizes the predicted qualitative solubility of this compound. This profile is essential for selecting appropriate solvents for ATRP reactions to ensure a homogeneous system, which is crucial for achieving controlled polymerization and narrow molecular weight distributions.[5]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Excellent ability to solvate both polar ester groups and the nonpolar backbone. A common solvent for ATRP. |

| Dichloromethane (DCM) | Polar Aprotic | High | Effective at dissolving moderately polar organic compounds. |

| Toluene | Nonpolar Aromatic | Medium to High | The aromatic ring can interact with the initiator, and it's a widely used solvent for ATRP.[6] |

| Acetone | Polar Aprotic | Medium to High | The ketone group interacts well with the ester functionalities. |

| Ethyl Acetate | Polar Aprotic | Medium | "Like dissolves like" principle applies due to the shared ester functionality. |

| Methanol / Ethanol | Polar Protic | Low to Medium | The polarity is suitable, but strong solvent-solvent hydrogen bonding may hinder dissolution of the large initiator molecule. |

| Hexane / Heptane | Nonpolar Aliphatic | Very Low / Insoluble | Lacks the polarity required to overcome the solute-solute interactions of the initiator's polar groups. |

| Water | Polar Protic | Insoluble | The large hydrophobic alkyl structure prevents dissolution in water. |

Standard Protocol for Experimental Solubility Determination

To validate the predicted solubilities and establish quantitative data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (powder form)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or sealed test tubes (e.g., 20 mL)

-

Constant temperature shaker, incubator, or water bath

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Volumetric flasks

-

Evaporation dish or watch glass

-

Vacuum oven or desiccator

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. To a series of vials, add a precisely measured volume of the chosen solvent (e.g., 10.0 mL). b. Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that undissolved material remains visible after equilibration, ensuring the solution is saturated. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.

-

Sampling: a. After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. b. Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a solvent-compatible syringe filter. Filtering is critical to remove any suspended microcrystals.

-

Gravimetric Analysis: a. Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish. Record the exact volume transferred. b. Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C, well below the initiator's melting point) until the solvent has completely evaporated. c. Transfer the dish to a desiccator to cool to room temperature. d. Weigh the dish containing the dry residue. The difference between this final weight and the initial weight of the dish is the mass of the dissolved initiator.

-

Calculation: a. Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of solution sampled (L)) b. To express solubility in mol/L, divide the result by the molecular weight of the initiator (567.10 g/mol ).[3]

Safety and Handling Precautions

This compound is classified as harmful if swallowed, and causes skin and eye irritation.[3] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[7] Avoid creating dust.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[8]

-

Incompatible Materials: Avoid contact with strong acids, aldehydes, and oxidizing agents.[7]

References

-

Koyon. (2025, August 20). What are the solubility characteristics of polyether polyols?. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Faucher, S., Okrutny, P., & Zhu, S. (2007). Catalyst Solubility and Experimental Determination of Equilibrium Constants for Heterogeneous Atom Transfer Radical Polymerization. Industrial & Engineering Chemistry Research, 46(9), 2726–2734*. Retrieved from [Link]

-

Ryerson University. (2023, August 25). Analysis and Data Collection of Solubility of ATRP Reagents in Emulsion Process. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Catalyst Solubility and Experimental Determination of Equilibrium Constants for Heterogeneous Atom Transfer Radical Polymerization | Request PDF. Retrieved from [Link]

-

OUCI. (n.d.). Catalyst Solubility and Experimental Determination of Equilibrium Constants for Heterogeneous Atom Transfer Radical Polymerization. Retrieved from [Link]

- Google Patents. (n.d.). WO2017085158A1 - Polyester polyols with enhanced solubility.

-

ResearchGate. (n.d.). Viscosity and Density of a Polyol Ester Lubricating Oil Saturated with Compressed Hydrofluoroolefin Refrigerants | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative solubilities of Polyesters in different solvents at 30 o C. Retrieved from [Link]

-

Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Photoinitiated ATRP. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of polyester sheet in organic solvents, water, alkaline, and.... Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C17H27Br3O6 | CID 58488766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Analysis and Data Collection of Solubility of ATRP Reagents in Emulsion Process - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane

Foreword: The Criticality of Thermal Stability in Advanced Polymer Synthesis

1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane is a cornerstone trifunctional initiator in the realm of Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of complex, three-arm star polymers with well-defined architectures.[1][2] Its utility in creating specialized materials for coatings, adhesives, and biomedical applications, such as drug delivery systems, is widely acknowledged.[1] However, the very feature that makes this initiator so effective—the presence of thermally labile carbon-bromine bonds—also raises critical questions about its thermal stability. This guide provides a comprehensive examination of the thermal behavior of this compound, offering a predictive framework for its decomposition and detailed protocols for its experimental investigation. For researchers, scientists, and drug development professionals, a thorough understanding of this initiator's thermal limitations is paramount for ensuring the integrity of polymerization processes and the quality of the final polymeric products.

Physicochemical Properties and Applications

This compound, also known as 3f-BiB, is a white to brown crystalline powder with a melting point in the range of 54-60 °C.[2] Its molecular structure, featuring a central quaternary carbon atom bonded to three 2-bromoisobutyryloxymethyl arms, is key to its function as a trifunctional initiator in ATRP. This allows for the simultaneous growth of three polymer chains from a single molecule, leading to the formation of star-shaped polymers.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇Br₃O₆ | [2] |

| Molecular Weight | 567.10 g/mol | [2] |

| Appearance | White to brown powder | [2] |

| Melting Point | 54-60 °C | [2] |

| Primary Application | Trifunctional ATRP Initiator | [1][2] |

The flash point of over 110 °C suggests a degree of thermal stability at lower temperatures.[2] However, the presence of tertiary alkyl bromide moieties indicates a predisposition to thermal decomposition at elevated temperatures, a critical consideration for polymerization reactions that often require heating to proceed at a desirable rate.

Predicted Thermal Decomposition Profile

Proposed Decomposition Mechanism

The thermal decomposition is anticipated to proceed via a multi-step mechanism, likely initiated by the homolytic cleavage of the carbon-bromine bond to form a tertiary radical. This initial step is often the rate-determining step in the thermal degradation of alkyl halides.

Diagram: Proposed Thermal Decomposition Pathway of this compound

Caption: A proposed multi-step thermal decomposition pathway.

Following the initial C-Br bond cleavage, the resulting tertiary radical can undergo several subsequent reactions, including:

-

β-Scission and Elimination: The radical can undergo β-scission, leading to the formation of a more stable radical and the elimination of a small molecule. A likely pathway is the elimination of a hydrogen atom from an adjacent methyl group, forming a double bond and releasing HBr. This would result in a methacryloyloxy-type intermediate.

-

Ester Group Decomposition: At higher temperatures, the ester linkages themselves will decompose. This can occur through various mechanisms, including intramolecular elimination reactions or hydrolysis if trace amounts of water are present, leading to the formation of carboxylic acids, alcohols, and alkenes such as isobutylene and carbon dioxide.

The ultimate decomposition products are expected to be a mixture of volatile organic compounds, hydrogen bromide, and a carbonaceous residue at very high temperatures.

Experimental Protocols for Thermal Analysis

To experimentally validate the predicted thermal behavior of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition profile of a material.[4][5]

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered this compound into a clean, tared alumina or platinum crucible.[6]

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step.

Diagram: TGA Experimental Workflow

Caption: A streamlined workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to study reaction kinetics.[7]

Objective: To determine the melting point and observe any exothermic or endothermic events associated with decomposition.

Step-by-Step Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a hermetically sealed aluminum pan.

-

Experimental Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point will appear as an endothermic peak. Any exothermic peaks at higher temperatures may correspond to decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[8][9][10] The sample is rapidly heated to a specific temperature in a pyrolyzer, and the resulting fragments are separated by GC and identified by MS.

Objective: To identify the individual chemical species produced during the thermal decomposition of this compound.

Step-by-Step Protocol:

-

Instrument Preparation: Condition the GC column and calibrate the mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of the sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point within the decomposition range determined by TGA (e.g., 300 °C, 400 °C, and 500 °C to study the evolution of products with temperature).

-

Set the pyrolysis time to 10-30 seconds.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

GC Column: A non-polar or medium-polarity column suitable for separating a wide range of organic compounds.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 280 °C) to elute all decomposition products.

-

MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-600.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Safety Considerations

The thermal decomposition of halogenated organic compounds can produce hazardous and corrosive byproducts, such as hydrogen bromide.[11] All thermal decomposition experiments should be conducted in a well-ventilated area, preferably within a fume hood. The exhaust from the analytical instruments should be properly vented. Personal protective equipment, including safety glasses, lab coat, and appropriate gloves, should be worn at all times.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its thermal stability is crucial for its effective use in ATRP and other applications. Based on its chemical structure, a multi-step decomposition process initiated by the cleavage of the C-Br bond is predicted. The detailed experimental protocols provided in this guide for TGA, DSC, and Py-GC-MS offer a robust framework for researchers to investigate the thermal behavior of this important initiator. Such studies are essential for optimizing polymerization conditions, ensuring product quality, and advancing the development of novel polymeric materials.

References

- Shimadzu. (2016). A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants. Pittcon 2016 2290.

- Madorsky, S. L. (1964). Thermal Degradation of Organic Polymers. Interscience, John Wiley, New York.

- Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (2)

- Tsang, W. (1964). Thermal Decomposition of Some Alkyl Halides by a Shock-Tube Method. The Journal of Chemical Physics, 40(6), 1498-1505.

- Shimadzu. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs.

- LabRulez GCMS. (n.d.). Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System (1) − PBBs and PBDEs −.

- ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

- YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!.

- PMC. (n.d.).

- ResearchGate. (2025, August 6).

- OUCI. (n.d.).

- ResearchGate. (n.d.). Thermogravimetric analysis of (a) as synthesized MNs, (b)

- NIH. (n.d.).

- ACS Publications. (2025, April 11). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.

- ResearchGate. (2017, June 4).

- Google Patents. (n.d.).

- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA)

- ResearchGate. (n.d.). Scheme 2.

- Wikipedia. (n.d.). Thermal decomposition.

- ResearchGate. (2019, November 1).

- Shodhganga. (n.d.). Chapter 7: Summary and Conclusions.

- Eurofins EAG. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS).

- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis.

- PMC. (n.d.).

- IRIS Unimore. (n.d.).

- Polymer Chemistry Characterization Lab. (n.d.).

- National Institute of Standards and Technology. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene.

- Journal of the American Chemical Society. (n.d.). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.

- Chemical Engineering Transactions. (2024, October 15).

- PubChem. (n.d.). Propanoic acid, 2-bromo-2-methyl-, ethyl ester.

- Green Science Policy Institute. (n.d.). Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?.

- ResearchGate. (2025, August 10). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane.

- Sigma-Aldrich. (n.d.). This compound 97 64889-32-2.

- Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution.

- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.

- PMC. (2023, November 2).

- MDPI. (2019, January 10).

- NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets.

- Chem-Impex. (n.d.). This compound.

- ResearchGate. (2025, December 1). Reformatsky Reaction of Methyl α‐Bromoisobutyrate with 2‐Oxo‐2H‐benzo[f]chromene‐3‐carboxylic Acid Esters and N‐Benzylamide.

- MySkinRecipes. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 97 648898-32-2.

- PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,1,1-三(2-溴异丁酰氧甲基)乙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 8. shimadzu.com [shimadzu.com]

- 9. shimadzu.com [shimadzu.com]

- 10. shimadzu.com [shimadzu.com]

- 11. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane (CAS 648898-32-2)

This guide provides a comprehensive technical overview of this compound, a trifunctional initiator pivotal in the field of controlled radical polymerization. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the core properties, synthesis, and applications of this versatile compound, with a particular focus on its role in creating precisely defined macromolecular architectures.

Introduction: The Architectural Advantage of a Trifunctional Initiator

In the realm of polymer chemistry, the ability to dictate the architecture of a polymer is paramount to controlling its function. This compound emerges as a key enabling molecule in this pursuit. Its significance lies in its trifunctional nature, possessing three initiation sites for Atom Transfer Radical Polymerization (ATRP). This unique structural feature allows for the synthesis of well-defined, three-arm star polymers, a topology that offers distinct advantages over linear analogues, including lower solution viscosity, higher functionality, and unique rheological properties. While its primary application resides in material science, the polymers synthesized using this initiator have profound implications for advanced biomedical applications, including the design of sophisticated drug delivery systems.[1]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 648898-32-2 | [1][2][3] |

| Molecular Formula | C₁₇H₂₇Br₃O₆ | [1][2][3] |

| Molecular Weight | 567.10 g/mol | [1][2][] |

| Appearance | White to yellow to beige powder | [3] |

| Melting Point | 54-60 °C | [1][3] |

| IUPAC Name | [3-(2-bromo-2-methylpropanoyl)oxy-2-[(2-bromo-2-methylpropanoyl)oxymethyl]-2-methylpropyl] 2-bromo-2-methylpropanoate | [2] |

| Synonyms | 3f-BiB, Trifunctional initiator | [1] |

| Solubility | Information not widely available, but typically soluble in organic solvents used for ATRP. | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

Mechanism of Action in Atom Transfer Radical Polymerization (ATRP)

The utility of this compound is intrinsically linked to the mechanism of ATRP. This controlled polymerization technique relies on a reversible activation and deactivation of growing polymer chains, a process mediated by a transition metal catalyst. The three 2-bromoisobutyryl groups on the initiator are the key to its function.

In the presence of a suitable catalyst, typically a copper(I) complex, the bromine atoms are abstracted from the initiator, generating three radical sites and the oxidized catalyst (e.g., copper(II) bromide). These radicals then react with monomers to initiate the growth of three polymer chains simultaneously from a central core. The reversible nature of the halogen abstraction ensures a low concentration of active radicals at any given time, minimizing termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Synthesis of this compound

While commercially available, understanding the synthesis of this initiator provides valuable insight into its structure and purity. A common synthetic route involves the esterification of 1,1,1-tris(hydroxymethyl)ethane with 2-bromoisobutyryl bromide.

Reaction Scheme:

Sources

An In-Depth Technical Guide to 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane: A Trifunctional Initiator for Advanced Polymer Architectures

Introduction: The Architectural Advantage of a Trifunctional Core

In the pursuit of advanced materials, the precise control over polymer architecture is paramount. Star polymers, which consist of multiple linear polymer chains radiating from a central core, represent a significant class of macromolecules with unique rheological and physical properties compared to their linear counterparts.[1] The synthesis of these structures is most elegantly achieved through controlled/living radical polymerization (CRP) techniques, with Atom Transfer Radical Polymerization (ATRP) being a dominant and versatile method.[2]

Central to the successful synthesis of star polymers via the "core-first" approach is the choice of the multifunctional initiator.[3][4] This guide focuses on 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane , a highly efficient trifunctional initiator designed for the synthesis of well-defined three-arm star polymers. Its structure provides three spatially oriented active sites from which polymer chains can grow simultaneously. This document serves as a technical resource for researchers and professionals in polymer chemistry and drug development, providing in-depth information on its properties, mechanism of action, and a field-proven protocol for its application in ATRP.

Section 1: Physicochemical Properties and Molecular Structure

This compound, also known as 3f-BiB, is a crystalline solid at room temperature. Its molecular design features a compact neopentane core, from which three 2-bromoisobutyryloxy arms extend. This structure is not accidental; the tertiary bromide on each arm is a highly effective initiating group for ATRP, ensuring rapid and quantitative initiation from all three sites.

The symmetric, trifunctional nature of this initiator is the key determinant for producing star polymers where the number of arms is precisely controlled.[5] Assuming a fast initiation rate relative to propagation, each initiator molecule will generate a single star polymer with three arms.

Table 1: Key Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₂₇Br₃O₆[6] |

| Molecular Weight | 567.10 g/mol [3][6] |

| CAS Number | 648898-32-2[3][6] |

| Appearance | White to yellow powder[3] |

| Melting Point | 54-60 °C[3] |

| IUPAC Name | [3-(2-bromo-2-methylpropanoyl)oxy-2-[(2-bromo-2-methylpropanoyl)oxymethyl]-2-methylpropyl] 2-bromo-2-methylpropanoate |

| SMILES String | CC(C)(Br)C(=O)OCC(C)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br[3] |

Section 2: Mechanism of Action in Atom Transfer Radical Polymerization (ATRP)

ATRP is a reversible-deactivation radical polymerization that relies on a dynamic equilibrium between actively propagating radicals and dormant alkyl halide species.[2][7] This equilibrium is catalyzed by a transition metal complex, typically copper(I) complexed with a nitrogen-based ligand.

The role of this compound is to serve as the source of the dormant species. The process begins with the activation of the C-Br bonds on the initiator by the Cu(I) catalyst complex.

The Causality of Initiation:

-

Activation: The Cu(I) complex abstracts a bromine atom from each of the three initiator arms. This one-electron oxidation process forms a Cu(II)Br₂ complex and generates three radicals centered on the initiator core.

-

Propagation: These newly formed radicals add to monomer units (e.g., styrene or a methacrylate), initiating the growth of three distinct polymer chains.

-

Deactivation: The Cu(II)Br₂ complex can reversibly transfer a bromine atom back to the propagating chain ends, reforming the dormant alkyl bromide species and the Cu(I) catalyst.

This rapid, reversible deactivation process keeps the concentration of active radicals extremely low at any given moment, which significantly suppresses termination reactions that are common in conventional radical polymerization. The result is a controlled polymerization where all chains grow at a similar rate, leading to star polymers with low polydispersity (Đ or Mw/Mn) and predictable molecular weights.[7]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 14.139.213.3:8080 [14.139.213.3:8080]

- 3. Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Star copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-depth Technical Guide to the Initiation Mechanism of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane in Atom Transfer Radical Polymerization (ATRP)

Abstract

This technical guide provides a comprehensive examination of the initiation mechanism of 1,1,1-Tris(2-bromoisobutyryloxymethyl)ethane, a trifunctional initiator pivotal for the synthesis of well-defined star polymers via Atom Transfer Radical Polymerization (ATRP). Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the nuanced kinetics, thermodynamics, and practical considerations of employing this initiator. We will delve into the step-wise activation of the three initiating sites, supported by mechanistic diagrams, kinetic data, and detailed experimental protocols. Furthermore, this guide offers insights into the characterization of the resultant star polymers and troubleshooting common challenges, ensuring a thorough understanding and practical applicability of this powerful polymerization technique.

Introduction to ATRP and the Significance of Star Polymers

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile controlled/living radical polymerization technique, offering precise control over polymer molecular weight, architecture, and functionality. The core of ATRP lies in a reversible activation-deactivation equilibrium between dormant species (alkyl halides) and active propagating radicals, mediated by a transition metal complex, typically copper-based.[1] This equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and enabling the synthesis of polymers with narrow molecular weight distributions (low dispersity).[2]

Among the diverse polymer architectures achievable with ATRP, star polymers are of particular interest. These macromolecules consist of multiple linear polymer chains (arms) emanating from a central core. Their unique, compact, and globular structure imparts distinct properties compared to their linear analogues, including lower solution and melt viscosities, and a higher density of chain-end functionalities. These characteristics make them highly desirable for a range of applications, including drug delivery, rheology modification, and nano-fabrication.

The "core-first" approach to synthesizing star polymers, where polymer arms are grown from a multifunctional initiator, is a widely employed and efficient strategy.[3] this compound stands out as a commercially available and highly effective trifunctional initiator for this purpose.[] Its three 2-bromoisobutyrate groups serve as initiation sites for the concurrent growth of three polymer arms, leading to the formation of a three-arm star polymer.[5]

The Initiator: this compound

A thorough understanding of the initiator's structure and properties is paramount for successful ATRP.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 648898-32-2

-

Molecular Formula: C₁₇H₂₇Br₃O₆

-

Molecular Weight: 567.10 g/mol []

The initiator possesses a central neopentane core, providing steric bulk and stability. Each of the three arms extending from this core is terminated with a 2-bromoisobutyrate group. This tertiary alkyl bromide is a highly efficient initiating moiety in ATRP due to the stability of the resulting tertiary radical upon activation.

Rationale for Use in ATRP

The selection of this compound as an initiator is underpinned by several key factors:

-

High Initiation Efficiency: The tertiary alkyl bromide structure facilitates a rapid and quantitative initiation process, which is crucial for the simultaneous growth of all polymer arms. A fast initiation rate relative to the propagation rate ensures that all chains begin growing at approximately the same time, leading to a narrow molecular weight distribution.[2]

-

Formation of Well-Defined Star Polymers: The trifunctional nature of the initiator directly dictates the formation of a three-arm star architecture.

-

Commercial Availability: Its availability from various chemical suppliers simplifies its accessibility for research and development.[]

The Step-by-Step Initiation Mechanism

The initiation process in ATRP using this compound involves the sequential activation of its three bromo-isobutyrate groups by a transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br complexed with a ligand).

The overall initiation can be represented as a series of equilibria:

-

First Activation: The Cu(I) complex abstracts a bromine atom from one of the initiator's arms, generating a tertiary radical and the Cu(II) complex. This radical then adds to a monomer unit to form the first propagating chain.

-

Second and Third Activations: The remaining two dormant bromo-isobutyrate groups on the initiator core are subsequently activated in a similar manner, leading to the growth of the second and third polymer arms.

Ideally, the activation of all three initiating sites is rapid and occurs at a similar rate to ensure the formation of a star polymer with arms of equal length.

Kinetics and Thermodynamics of Initiation

The success of synthesizing well-defined star polymers hinges on the kinetics of the initiation process. The rate of activation of the initiator is described by the following equation:

Rate of Activation = kact [Initiator] [Cu(I)L]

where:

-

kact is the activation rate constant.

-

[Initiator] is the concentration of the trifunctional initiator.

-

[Cu(I)L] is the concentration of the activator complex.

For a trifunctional initiator, we can consider three distinct activation rate constants: kact1, kact2, and kact3, corresponding to the activation of the first, second, and third initiating sites, respectively. While these are often assumed to be similar for simplicity, steric hindrance as the polymer arms begin to grow could potentially lead to a decrease in the rate constants for subsequent activations. However, for many systems, the initiation is sufficiently fast that this effect is negligible.

The activation rate constants are influenced by several factors:

| Factor | Effect on kact | Rationale |

| Initiator Structure | Tertiary > Secondary > Primary | The stability of the formed radical.[6] |

| Halogen | I > Br > Cl | The C-X bond dissociation energy.[2] |

| Ligand | Varies | Modulates the redox potential of the copper center.[7] |

| Solvent Polarity | Increases with polarity | Stabilization of the more polar Cu(II) species.[2] |

| Temperature | Increases with temperature | Provides the necessary activation energy.[8] |

Experimental Protocol for the Synthesis of a Three-Arm Star Polymer

This section provides a detailed, step-by-step methodology for the synthesis of a three-arm star poly(methyl methacrylate) (PMMA) using this compound as the initiator.

Materials

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF, for GPC analysis)

Procedure

-

Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.0567 g, 0.1 mmol), MMA (e.g., 10.0 g, 100 mmol), and anisole (10 mL).

-

Catalyst Preparation: In a separate Schlenk flask, add CuBr (e.g., 0.0143 g, 0.1 mmol) and PMDETA (e.g., 0.0208 mL, 0.1 mmol).

-

Deoxygenation: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: Under an inert atmosphere (e.g., argon or nitrogen), transfer the monomer/initiator solution to the catalyst-containing flask via a cannula.

-

Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

-

Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.

-

Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.

Characterization of the Resulting Star Polymers

Thorough characterization is essential to confirm the successful synthesis of the desired star polymer architecture.

Gel Permeation Chromatography (GPC)

GPC is a powerful tool for determining the molecular weight and molecular weight distribution (dispersity, Đ) of the synthesized polymer. For a successful ATRP, the GPC trace should show a narrow, monomodal distribution, indicating a low Đ (typically < 1.3). The molecular weight should increase linearly with monomer conversion. It is important to note that the hydrodynamic volume of a star polymer is smaller than that of a linear polymer of the same molecular weight, which can lead to an underestimation of the molecular weight when using a standard calibration with linear polymers.[9] Multi-detector GPC, incorporating light scattering and viscometry detectors, can provide the absolute molecular weight.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the monomer conversion and to confirm the structure of the polymer. The degree of polymerization (DP) of each arm can be calculated by comparing the integral of the monomer vinyl protons to the integral of the initiator protons.

Cleavage of Arms

To definitively confirm the star architecture and the number of arms, the polymer arms can be cleaved from the core through hydrolysis of the ester linkages. The resulting linear polymer arms can then be analyzed by GPC. The molecular weight of the cleaved arms should be approximately one-third of the molecular weight of the parent star polymer.

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Broad Molecular Weight Distribution (High Đ) | - Inefficient initiation- Presence of oxygen or other inhibitors- High concentration of radicals leading to termination | - Use a more active catalyst system- Ensure thorough deoxygenation- Add a small amount of Cu(II)Br₂ at the beginning of the reaction |

| Bimodal GPC Trace | - Incomplete initiation- Chain transfer reactions | - Increase the initiation rate (e.g., higher temperature, more active catalyst)- Choose a solvent less prone to chain transfer |

| Low Monomer Conversion | - Catalyst deactivation- Low reaction temperature | - Use a more robust ligand- Increase the reaction temperature |

| Star-Star Coupling | - High concentration of propagating radicals | - Decrease the catalyst concentration- Add Cu(II)Br₂ to shift the equilibrium towards the dormant species |

Conclusion

This compound is a highly effective trifunctional initiator for the synthesis of well-defined three-arm star polymers via ATRP. Its high initiation efficiency and the ability to control the growth of three polymer arms simultaneously make it a valuable tool for creating complex macromolecular architectures. A thorough understanding of the initiation mechanism, kinetics, and experimental parameters, as outlined in this guide, is crucial for the successful synthesis of star polymers with tailored properties for advanced applications.

References

-

ResearchGate. Characterization of the star polymers. (A) GPC traces of.... [Link]

- Coessens, V., et al. "Functional polymers by atom transfer radical polymerization." Progress in Polymer Science, vol. 26, no. 3, 2001, pp. 337-77.

-

Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. [Link]

-

Acta Polymerica Sinica. 1H-NMR spectrum (a) and GPC curve (c) of PMMA-b-BZMA. [Link]

- Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization: Current Status and Future Perspectives." Macromolecules, vol. 45, no. 10, 2012, pp. 4015-39.

-

Agilent. Analysis of Star Polymers Using the Agilent 1260 Infinity Multi-Detector GPC/SEC System. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

Matyjaszewski Polymer Group. Use of functional ATRP initiators. [Link]

-

ResearchGate. Effects of Initiator Structure on Activation Rate Constants in ATRP. [Link]

-

Matyjaszewski Polymer Group. Kinetic Studies on ATRP. [Link]

-

Matyjaszewski, K., et al. ARGET ATRP Synthesis of Thermally Responsive Polymers with Oligo(ethylene oxide) Units. [Link]

- CoLab.

-

NIH. Multi-Armed Star-Shaped Block Copolymers of Poly(ethylene glycol)-Poly(furfuryl glycidol) as Long Circulating Nanocarriers. [Link]

-

Semantic Scholar. Temperature Effect on Activation Rate Constants in ATRP: New Mechanistic Insights into the Activation Process. [Link]

-

ResearchGate. Structure of the ATRP initiators used in this work. [Link]

-

ResearchGate. Examples of functional polymers prepared by ATRP.a, Examples of.... [Link]

Sources

- 1. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. Temperature Effect on Activation Rate Constants in ATRP: New Mechanistic Insights into the Activation Process | Semantic Scholar [semanticscholar.org]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide on the Reactivity of Bromoisobutyrate Initiating Sites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The α-bromoisobutyrate moiety is a cornerstone of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). Its widespread use stems from a favorable combination of stability and reactivity, enabling the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality. This guide provides a comprehensive exploration of the factors governing the reactivity of bromoisobutyrate initiating sites. We will delve into the core mechanism of initiation, dissect the intricate roles of the catalyst, ligand, solvent, and temperature, and provide field-proven experimental protocols. By understanding the causality behind these experimental variables, researchers can rationally design polymerization systems to achieve desired macromolecular outcomes, a critical capability in fields ranging from materials science to advanced drug delivery systems.

Introduction to Bromoisobutyrate Initiators in Controlled Radical Polymerization

Controlled/"Living" Radical Polymerization (CRP) techniques have revolutionized polymer synthesis by providing a means to control the growth of polymer chains.[1] Among these, Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile method.[2] ATRP's success lies in establishing a rapid dynamic equilibrium between a small concentration of active, propagating radicals and a vast majority of dormant species.[2] This equilibrium minimizes irreversible termination reactions that plague conventional free-radical polymerization.[3]

The initiator is a critical component that determines the number of growing polymer chains.[2] Bromoisobutyrate-based initiators, such as ethyl α-bromoisobutyrate (EBiB), are among the most popular choices for ATRP.[4][5] Their prevalence is due to the tertiary alkyl halide structure, where the carbon-bromine (C-Br) bond is sufficiently labile to be homolytically cleaved by a transition metal catalyst, yet stable enough to prevent premature, uncontrolled initiation.[6][7] The goal is to ensure that the rate of initiation is as fast or faster than the rate of propagation, allowing all polymer chains to begin growing simultaneously.[2][8] This synchronous growth is fundamental to achieving polymers with low polydispersity (Đ) and predictable molecular weights.[9]

The Initiation Mechanism: A Deeper Dive

The central event in ATRP is the reversible transfer of a halogen atom between the dormant species (the initiator or the polymer chain end) and a transition metal catalyst.[10][11] For a bromoisobutyrate initiator (R-Br), the process is initiated by a transition metal complex in a lower oxidation state, typically a copper(I) complex (Cu(I)/L).

The activation step involves the one-electron reduction of the alkyl halide initiator by the Cu(I) complex. This homolytically cleaves the C-Br bond, generating a tertiary alkyl radical (R•) and the oxidized copper(II) complex (Br-Cu(II)/L).[12] This radical then adds to a monomer molecule to start the polymer chain growth.[13]

The key to control is the reverse reaction—deactivation. The Br-Cu(II)/L complex can rapidly transfer the bromine atom back to the propagating radical, reforming the dormant species.[11] Because the deactivation rate constant (k_deact) is typically much larger than the activation rate constant (k_act), the equilibrium is heavily shifted to the left, maintaining a very low concentration of active radicals at any given time.[14]

Factors Governing the Reactivity of Bromoisobutyrate Initiating Sites

The rate of initiation, and thus the overall success of the polymerization, is not intrinsic to the bromoisobutyrate group alone. It is a function of the entire reaction system. Understanding how each component modulates the ATRP equilibrium (K_ATRP = k_act / k_deact) is crucial for experimental design.

The Catalyst System: Metal and Ligand

The catalyst is the most important component in ATRP as it determines the equilibrium constant.[2] While various transition metals can be used, copper is by far the most common.[8]

-

The Ligand: The ligand's primary roles are to solubilize the copper halide and, more importantly, to adjust the redox potential of the copper center.[2] Nitrogen-based ligands like bipyridine (bpy) derivatives or multidentate amines such as N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) and tris(2-pyridylmethyl)amine (TPMA) are frequently used.[8] The ligand structure profoundly impacts catalyst activity. Generally, the more reducing the Cu(I) complex (i.e., the easier it is to oxidize to Cu(II)), the more active the catalyst and the larger the K_ATRP value.[6][11] For instance, complexes with tetradentate ligands (e.g., Me6TREN) are typically more active than those with tridentate or bidentate ligands.[6][7]

Solvent Effects

Unlike conventional radical polymerization, ATRP kinetics are significantly dependent on the solvent.[13] The choice of solvent can alter the activation rate constant by several orders of magnitude.

-

Polarity: The activation rate constant (k_act) and the overall equilibrium constant (K_ATRP) increase dramatically with solvent polarity.[2][13] This is because polar solvents can stabilize the more charged-separated transition state and the resulting Cu(II) species. This effect is substantial; switching the reaction medium from a nonpolar solvent like anisole to a polar one like DMSO can increase k_act by a factor of over 300 for the activation of EBiB.[13]

| Solvent | Dielectric Constant (ε) | Activation Rate Constant (k_act) for EBiB with [Cu(I)TPMA]+ (mol⁻¹ dm³ s⁻¹) |

| Ethyl Acetate | 6.0 | 9.41 x 10² |

| Anisole | 4.3 | 1.48 x 10³ |

| Acetonitrile (MeCN) | 37.5 | 1.15 x 10⁴ |

| N,N-Dimethylformamide (DMF) | 36.7 | 1.01 x 10⁵ |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.14 x 10⁵ |

| Table 1: Influence of solvent polarity on the activation rate constant (k_act) of ethyl α-bromoisobutyrate (EBiB) at 25°C. Data sourced from Tognella et al.[13] |

Temperature

Temperature influences the rates of all reactions in the ATRP system, including activation, deactivation, propagation, and termination. The rate of polymerization generally increases with temperature due to increases in both the propagation rate constant (k_p) and the atom transfer equilibrium constant (K_ATRP).[15]

Studies on the temperature dependence of the activation step for various alkyl halide initiators show that reactions of less active initiators are more significantly accelerated by an increase in temperature.[16][17] The activation enthalpies (ΔH‡) for these reactions are typically in the range of 26-39 kJ mol⁻¹, with highly negative activation entropies (ΔS‡), indicating a highly ordered transition state structure.[16][17] While higher temperatures can improve rates, they can also promote side reactions like chain transfer, so an optimal temperature must be chosen for each specific system.[15]

Initiator Structure